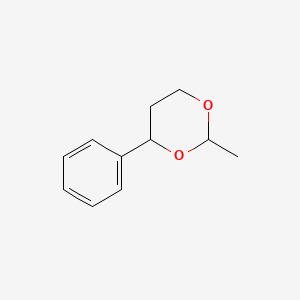

2-Methyl-4-phenyl-1,3-dioxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

34161-47-2 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-methyl-4-phenyl-1,3-dioxane |

InChI |

InChI=1S/C11H14O2/c1-9-12-8-7-11(13-9)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |

InChI Key |

QIYXIWADLDVOGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1OCCC(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Contextualization Within Cyclic Acetal Chemistry and Heterocyclic Systems

From a structural standpoint, 2-Methyl-4-phenyl-1,3-dioxane is a member of two significant classes of organic compounds: heterocyclic systems and cyclic acetals.

Heterocyclic Systems: Heterocyclic compounds are cyclic structures in which one or more ring atoms are elements other than carbon. ontosight.ai These compounds are fundamental in chemistry, comprising over half of all known organic compounds. researchgate.net The presence of heteroatoms—in this case, two oxygen atoms—imparts distinct physical and chemical properties compared to their carbocyclic counterparts. google.com The 1,3-dioxane (B1201747) ring system is a common motif in many natural and synthetic molecules and is a key area of study in heterocyclic chemistry.

Cyclic Acetal (B89532) Chemistry: The compound is also classified as a cyclic acetal. Acetals are formed from the reaction of an aldehyde or ketone with an alcohol; when a diol is used, a cyclic acetal is produced. ontosight.ai this compound is the cyclic acetal formed from the reaction of acetaldehyde (B116499) with 1-phenyl-1,3-butanediol. Cyclic acetals, particularly those forming five- or six-membered rings, are generally more stable than their acyclic counterparts due to favorable thermodynamic and kinetic factors. nih.govsigmaaldrich.com They are of great importance in organic synthesis, most notably as protecting groups for carbonyl functionalities or diols, owing to their stability in neutral to basic conditions and their susceptibility to hydrolysis under acidic conditions. ontosight.ai

The structure of this compound contains two stereocenters at positions C2 and C4, which gives rise to diastereomers (cis and trans isomers) and enantiomers. The conformational analysis of substituted 1,3-dioxanes is a well-studied field, with the chair conformation being the most stable arrangement. acs.orgresearchgate.net The orientation (axial or equatorial) of the methyl and phenyl substituents significantly influences the molecule's stability and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 34161-47-2 |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol nih.gov |

| IUPAC Name | This compound |

| Synonyms | Not widely available |

Synthetic Methodologies for 2 Methyl 4 Phenyl 1,3 Dioxane and Its Derivatives

Direct Synthetic Pathways to 2-Methyl-4-phenyl-1,3-dioxane

Direct methods for synthesizing this compound and its analogs primarily involve the formation of the dioxane ring from acyclic precursors. These reactions are typically straightforward and offer efficient routes to the target molecule.

Acetalization Reactions from Aldehydes/Ketones and Diols

Acetalization is a common and effective method for the synthesis of 1,3-dioxanes. This reaction involves the condensation of an aldehyde or ketone with a 1,3-diol in the presence of an acid catalyst. organic-chemistry.orgthieme-connect.de For the synthesis of this compound, acetaldehyde (B116499) or its equivalent is reacted with 1-phenyl-1,3-propanediol.

The reaction is typically carried out in a suitable solvent, and the removal of water, a byproduct of the reaction, is often necessary to drive the equilibrium towards the formation of the acetal (B89532). organic-chemistry.org Common catalysts for this transformation include Brønsted acids like p-toluenesulfonic acid and Lewis acids. organic-chemistry.orgthieme-connect.de The choice of catalyst and reaction conditions can influence the yield and stereoselectivity of the reaction.

For instance, the reaction of (±)-1-phenyl-1,2-ethanediol with acetaldehyde in the presence of para-toluenesulfonic acid can yield a mixture of diastereomeric 2-methyl-4-phenyl-1,3-dioxolanes, a related five-membered ring system. google.com The formation of the six-membered 1,3-dioxane (B1201747) ring follows a similar principle, requiring a 1,3-diol instead of a 1,2-diol.

Table 1: Acetalization Reaction for 2-Methyl-4-phenyl-1,3-dioxolane (B8692464) (Illustrative Example)

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| (±)-1-Phenyl-1,2-ethanediol | Acetaldehyde | p-Toluenesulfonic acid | Diethyl ether | (±)-2-Methyl-4-phenyl-1,3-dioxolane |

This table illustrates the general principle of acetalization for a related compound, as specific yield data for this compound via this direct route from 1-phenyl-1,3-propanediol and acetaldehyde was not detailed in the provided search results.

Condensation Reactions

Condensation reactions provide another direct route to 1,3-dioxane derivatives. These reactions often involve the combination of an alkene with an aldehyde in the presence of an acid catalyst. A notable example is the reaction of styrene (B11656) with formaldehyde (B43269), which can lead to the formation of 4-phenyl-1,3-dioxane (B1205455). researchgate.net

The reaction conditions, such as the choice of catalyst and solvent, play a crucial role in determining the product distribution and yield. researchgate.net For example, phosphotungstic acid has been shown to be an effective catalyst for the condensation of styrene with formalin to produce 4-phenyl-1,3-dioxane in high yield and selectivity. researchgate.net While this example yields an unsubstituted dioxane at the 2-position, the principle can be extended to use other aldehydes, such as acetaldehyde, to introduce a methyl group at this position.

Dehydrochlorination Routes from Halomethyl-1,3-dioxolanes

The synthesis of certain unsaturated derivatives of 1,3-dioxanes can be achieved through dehydrochlorination of a corresponding halomethyl-substituted precursor. This method is particularly useful for creating exocyclic double bonds on the dioxane ring. For example, 2-substituted-4-methylene-1,3-dioxolane monomers can be synthesized via acetalization of a para-substituted benzaldehyde (B42025) with 3-chloro-1,2-propanediol, followed by dehydrochlorination. researchgate.net

This two-step process first establishes the dioxane ring with a chloromethyl group, which is then eliminated to form the methylene (B1212753) group. While the provided information focuses on 1,3-dioxolanes, a similar strategy could theoretically be applied to the synthesis of unsaturated 1,3-dioxane derivatives.

Prins Condensation Approaches for Substituted 1,3-Dioxanes

The Prins reaction is a powerful tool in organic synthesis for the formation of 1,3-dioxanes. It involves the electrophilic addition of an aldehyde or ketone to an alkene, followed by cyclization. wikipedia.org The reaction outcome is highly dependent on the reaction conditions. wikipedia.org In the absence of water and with an excess of formaldehyde, the reaction between an alkene and formaldehyde at low temperatures can lead to the formation of a 1,3-dioxane. wikipedia.org

For example, the reaction of styrene with formaldehyde can be catalyzed by various acids to yield 4-phenyl-1,3-dioxane. researchgate.net Molybdovanadophosphoric heteropolyacids have been demonstrated as effective catalysts for the Prins cyclization of alkenes with paraformaldehyde to produce the corresponding 1,3-dioxane derivatives. researchgate.net DFT calculations have been used to investigate the mechanism of the Prins reaction, suggesting the formation of a hemiacetal intermediate that undergoes ring closure to afford the 1,3-dioxane product. beilstein-journals.org

Asymmetric Synthesis for Stereoselective Production of this compound Isomers

The presence of stereocenters in this compound means that it can exist as different stereoisomers. Asymmetric synthesis aims to produce a single, desired stereoisomer in high enantiomeric excess. This is particularly important in fields such as pharmaceuticals and fragrance chemistry, where different stereoisomers can have distinct biological activities or sensory properties.

Utilization of Chiral Catalysts

A key strategy in asymmetric synthesis is the use of chiral catalysts. These catalysts create a chiral environment that favors the formation of one stereoisomer over the others. In the context of 1,3-dioxane synthesis, chiral catalysts can be employed in reactions such as the Prins reaction.

For instance, the development of an enantioselective intermolecular Prins reaction of styrenes with paraformaldehyde has been achieved using confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts. nih.govacs.org This method allows for the synthesis of enantioenriched 1,3-dioxanes in good yields and with high enantioselectivities. nih.govacs.org While this specific example focuses on the reaction with formaldehyde, the principle of using chiral Brønsted acids can be extended to other aldehydes, which would be necessary for the synthesis of this compound.

The use of chiral nickel catalysts in conjunction with a decatungstate photocatalyst has also been reported for the synthesis of enantioenriched 1,3-diols from 1,3-propanediol (B51772) derivatives. nih.gov Although this method focuses on the diol product, it highlights the potential of using chiral transition metal catalysts to control stereochemistry in reactions involving 1,3-diol precursors, which are key starting materials for 1,3-dioxanes.

Employment of Chiral Starting Materials

The synthesis of specific stereoisomers of this compound can be effectively achieved by employing the "chiral pool" strategy. This approach utilizes enantiomerically pure starting materials that already contain one or more of the desired stereocenters, which then direct the stereochemical outcome of subsequent transformations. For the synthesis of this compound, the key chiral starting material is an enantiomerically pure form of 1-phenyl-1,3-propanediol.

The core of this method is the acid-catalyzed reaction between a chiral diol and an aldehyde or its equivalent. The pre-existing stereocenter at the C4 position (derived from the chiral diol) influences the formation of the new stereocenter at the C2 position during the cyclization, leading to the preferential formation of one diastereomer over the other. Chiral acetals, particularly 1,3-dioxanes derived from optically active 1,3-diols, are powerful tools in asymmetric synthesis because they can achieve high levels of stereoselectivity. chemicalbook.com

The reaction involves the condensation of an enantiopure 1-phenyl-1,3-propanediol, such as (R)-1-phenyl-1,3-propanediol or (S)-1-phenyl-1,3-propanediol, with acetaldehyde or a synthetic equivalent like paraldehyde. The stereochemistry of the starting diol dictates the absolute configuration at the C4 position of the resulting 1,3-dioxane ring. This, in turn, governs the facial selectivity of the attack on the protonated acetaldehyde, leading to a diastereomerically enriched product mixture.

For instance, the reaction of (R)-1-phenyl-1,3-propanediol with acetaldehyde will produce a mixture of (2R,4R)-2-Methyl-4-phenyl-1,3-dioxane and (2S,4R)-2-Methyl-4-phenyl-1,3-dioxane. Typically, due to thermodynamic and kinetic factors, one diastereomer is formed in excess. The major product often has the methyl group at the C2 position in an equatorial orientation to minimize steric hindrance.

The following table details the expected major diastereomeric products from the reaction of enantiopure 1-phenyl-1,3-propanediols with acetaldehyde.

Table 1: Diastereoselective Synthesis of this compound from Chiral Diols

| Chiral Starting Material | Reagent | Major Product (cis/trans) | Product Stereochemistry |

|---|---|---|---|

| (R)-1-phenyl-1,3-propanediol | Acetaldehyde | trans | (2S,4R)-2-Methyl-4-phenyl-1,3-dioxane |

| (R)-1-phenyl-1,3-propanediol | Acetaldehyde | cis | (2R,4R)-2-Methyl-4-phenyl-1,3-dioxane |

| (S)-1-phenyl-1,3-propanediol | Acetaldehyde | trans | (2R,4S)-2-Methyl-4-phenyl-1,3-dioxane |

This methodology provides a reliable and direct route to optically active this compound derivatives, where the stereochemical integrity of the final product is directly correlated to the enantiopurity of the starting diol.

Stereochemical Principles and Conformational Analysis of 2 Methyl 4 Phenyl 1,3 Dioxane

Diastereoisomerism in 2-Methyl-4-phenyl-1,3-dioxane Systems

The presence of two stereocenters in this compound, at the C-2 and C-4 positions, gives rise to diastereoisomerism. The spatial arrangement of the methyl group at C-2 and the phenyl group at C-4 dictates the classification of these isomers.

Elucidation of cis and trans Isomers

The relative orientation of the substituents on the 1,3-dioxane (B1201747) ring determines whether the isomer is cis or trans. In the cis-isomer, the methyl and phenyl groups are on the same side of the dioxane ring, for instance, with both in equatorial positions or one equatorial and one axial in a different conformation. In the trans-isomer, they are on opposite sides.

The identification and characterization of these isomers are commonly achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. For example, in studies of related substituted 2-phenyl-1,3-dioxanes, the chemical shifts of ring protons, particularly those at the C-4, C-5, and C-6 positions, are indicative of the substituent's orientation. In the isomers of 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid, a notable difference in the chemical shift for the C-5 methyl protons helps distinguish between axial and equatorial orientations. researchgate.net An axially oriented methyl group is typically deshielded and appears at a lower field (around 1.5-1.6 ppm) compared to an equatorial methyl group (around 1.0 ppm). researchgate.net Similarly, the coupling constants between adjacent protons can provide definitive proof of the stereochemistry.

In diastereomeric mixtures of the related compound 2-methyl-4-phenyl-1,3-dioxolane (B8692464), it has been noted that mixtures with a higher proportion of cis isomers are sensorially distinct from those with a higher proportion of trans isomers. google.com

Enantiomeric Forms and Optical Purity

With two chiral centers at C-2 and C-4, each diastereomer (cis and trans) of this compound exists as a pair of enantiomers.

The trans isomer consists of the (2R, 4R) and (2S, 4S) enantiomers.

The cis isomer consists of the (2R, 4S) and (2S, 4R) enantiomers.

The separation and analysis of these enantiomers are crucial for applications where specific stereoisomers may exhibit unique biological or physical properties. While specific studies on the optical purity of this compound are not broadly documented, research on the analogous 2-methyl-4-phenyl-1,3-dioxolane highlights the distinct sensory properties of its pure enantiomers. google.comgoogle.com The (2R,4S) and (2S,4R) enantiomers of the dioxolane, for example, were found to be the most valuable from a sensory perspective. google.com This underscores the general principle that individual enantiomers of a chiral compound can have significantly different interactions with other chiral molecules, such as biological receptors.

Conformational Preferences and Dynamics of the 1,3-Dioxane Ring System

Like cyclohexane, the 1,3-dioxane ring is not planar and adopts several conformations to minimize steric and torsional strain. The presence of two oxygen atoms in the ring, however, alters its geometry and energetic landscape compared to cyclohexane.

Chair and Twist Conformers of 1,3-Dioxanes

The most stable conformation for the 1,3-dioxane ring is the chair form. thieme-connect.de Other higher-energy conformations include twist-boat (or twist) forms. acs.orgresearchgate.net The energy barrier for the chair-to-twist conversion is influenced by the shorter C-O bond lengths compared to C-C bonds, which affects diaxial interactions. thieme-connect.de

Computational studies on unsubstituted 1,3-dioxane have quantified the energy differences between these conformers. The chair conformation is significantly more stable than the flexible twist forms.

Table 1: Calculated Energy Differences for 1,3-Dioxane Conformers

| Conformer | Relative Energy (kcal/mol) | Method | Source |

|---|---|---|---|

| Chair | 0 (most stable) | HF/DFT | scispace.com |

| 2,5-Twist | 4.67 - 5.19 | HF/DFT | scispace.com |

| 1,4-Twist | 6.03 - 6.19 | HF/DFT | scispace.com |

Data derived from ab initio and Density Functional Theory (DFT) calculations.

Influence of Substituents on Conformational Equilibria

The introduction of substituents, such as methyl and phenyl groups, significantly influences the conformational equilibrium of the 1,3-dioxane ring. acs.org The energetic preference of a substituent for an equatorial versus an axial position, known as its conformational energy or A-value, dictates the predominant conformation.

In general, bulky substituents prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial atoms on the ring. thieme-connect.demasterorganicchemistry.com

Axial versus Equatorial Preferences of Phenyl and Methyl Groups

For this compound, the conformational equilibrium is determined by the preferences of both the methyl group at C-2 and the phenyl group at C-4.

C-2 Methyl Group: A substituent at the C-2 position experiences significant 1,3-diaxial interactions with the axial hydrogens at C-4 and C-6. thieme-connect.de Consequently, the methyl group at C-2 has a strong thermodynamic preference for the equatorial position to minimize this steric strain. thieme-connect.de

C-4 Phenyl Group: A phenyl group is considerably bulkier than a methyl group and also shows a strong preference for the equatorial position to avoid steric clashes. Studies on 4-methyl-1,3-dioxane (B1663929) have shown that the equatorial chair conformer is the principal and most stable form. researchgate.net In the crystal structure of a related compound, 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, the 2-phenyl substituent was found to occupy an equatorial position in the solid state. nih.gov However, in some specific cases, such as with a 5-phenyl-1,3-dioxane, an axial orientation can be stabilized by a nonclassical C-H···O hydrogen bond between an ortho-hydrogen on the phenyl ring and a ring oxygen atom. nih.gov

For the cis-isomer of this compound, the most stable conformation would place both the C-2 methyl and C-4 phenyl groups in equatorial positions. For the trans-isomer, the equilibrium would favor the conformer that places the larger phenyl group in the equatorial position, forcing the methyl group into an axial position, or vice-versa, with the former being more likely due to the larger size of the phenyl group.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cyclohexane |

| 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid |

| 2-methyl-4-phenyl-1,3-dioxolane |

| 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane |

| 4-methyl-1,3-dioxane |

Rotameric Behavior of the Phenyl Moiety in Substituted Dioxanes

The orientation of the phenyl group in substituted 1,3-dioxanes is a subject of significant interest in conformational analysis. In studies of anancomeric 5-phenyl-1,3-dioxanes, it has been demonstrated that the phenyl group has a distinct conformational preference. Contrary to what might be expected from simple steric considerations, where the phenyl group would orient away from the ring, it preferentially lies over the dioxane ring. nih.gov This preference is attributed to a stabilizing, nonclassical C-H···O hydrogen bond between an ortho-hydrogen of the phenyl ring and one of the oxygen atoms within the dioxane ring. nih.gov

This interaction's strength can be modulated by substituents on the phenyl ring. nih.gov Research on 2-tert-butyl-5-aryl-1,3-dioxanes has shown that electron-withdrawing groups on the aryl ring diminish the conformational energy, whereas electron-donating groups lead to an increase. nih.gov This effect shows a linear correlation with Hammett substituent parameters, indicating that the strength of the C-H···O hydrogen bond can be predictably tuned. nih.gov In some cases, this tuning can be so profound that a 3,5-bis(trifluoromethyl)phenyl group at the C-5 position shows a marked preference for the axial orientation. nih.gov While these studies focus on 5-phenyl substituted dioxanes, the principles of intramolecular hydrogen bonding and electronic substituent effects are fundamental to understanding the rotameric behavior of the phenyl group in other substituted dioxanes like this compound.

Theoretical Calculations of Conformational Energies and Barriers

Theoretical calculations are a powerful tool for quantifying the energetic landscape of flexible molecules like 1,3-dioxanes. Quantum-chemical studies using methods such as the Hartree-Fock (HF) theory with basis sets like 6-31G(d) have been employed to map the potential energy surface of substituted 1,3-dioxanes. thieme-connect.de These calculations help identify stable conformers (local minima) and the transition states that connect them, allowing for the estimation of potential barriers to conformational isomerization. thieme-connect.de

For 1,3-dioxane and its derivatives, the chair conformer is typically the global minimum on the potential energy surface. thieme-connect.de Other low-energy conformers include the twist forms (e.g., 1,4-twist and 2,5-twist). thieme-connect.de Computational studies have revealed the energy parameters for the ring inversion process for various 5-substituted 1,3-dioxanes. thieme-connect.de The accuracy of these calculations is critical, and modern computational chemistry often employs higher levels of theory, such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), or even more accurate coupled-cluster methods like DLPNO-CCSD(T) for benchmarking. datapdf.com A comparison of methods has shown that MP2 provides results with a very low mean error compared to high-level DLPNO-CCSD(T) reference values. datapdf.com

Below is a table of calculated energy parameters for the inversion of the chair conformer of 5-substituted 1,3-dioxanes, determined at the RHF/6-31G(d) level of theory. thieme-connect.de

| Compound (R=) | Transition State | ΔE (kcal/mol) | Conformer | ΔE (kcal/mol) |

| Et | TS-1 (Half-chair) | 7.6 | 1,4-T | 5.8 |

| TS-2 (Boat) | 7.7 | 2,5-T | 6.7 | |

| t-Bu | TS-1 (Half-chair) | 7.8 | 1,4-T | 6.1 |

| TS-2 (Boat) | 7.9 | 2,5-T | 7.1 | |

| Ph | TS-1 (Half-chair) | 7.4 | 1,4-T | 5.7 |

| TS-2 (Boat) | 7.5 | 2,5-T | 6.7 |

This interactive table presents the calculated energy differences (ΔE) for transition states and twist conformers relative to the ground state chair conformer for 5-substituted 1,3-dioxanes. thieme-connect.de

Stereochemistry of Reaction Intermediates Derived from this compound

The stereochemical outcome of reactions involving 1,3-dioxanes is often dictated by the geometry of the transient intermediates formed. The formation of carbanions adjacent to the ring oxygens is a key step in many synthetic transformations.

Carbanion Formation and Geometry (Planar vs. Pyramidal)

The geometry of carbanions derived from 1,3-dioxanes is of significant interest as it influences the stereochemistry of subsequent reactions. datapdf.com The geometry can be either pyramidal, where the lone pair resides in a stereochemically active orbital, or planar, where the lone pair is in a p-orbital. Research has shown that the position of carbanion formation on the dioxane ring has a profound effect on its geometry. datapdf.com

Stereocontrol in Proton Abstraction and Deuteronation Reactions

The stereochemical integrity of carbanions generated from 1,3-dioxanes allows for highly stereocontrolled reactions. The formation of organolithium species from 1,3-dioxane derivatives demonstrates a high degree of stereoselectivity. For instance, the reductive lithiation of various 4-(phenylthio)-1,3-dioxanes has been shown to produce the corresponding axial 4-lithio-1,3-dioxane with 99:1 stereoselectivity. nih.gov This indicates a strong facial bias in the formation of the carbanionic center, favoring the axial position.

These configurationally defined organolithium reagents can then react with various electrophiles, such as in deuteronation reactions, with retention of configuration. nih.gov The ability to form a stereochemically defined carbanion and have it react with high fidelity is crucial for asymmetric synthesis. The synthesis of optically active 1,3-dioxanes with varying degrees of deuteration has been demonstrated, highlighting the potential for this methodology in creating isotopically labeled compounds. researchgate.net The equilibration of these lithiated intermediates is also possible; unhindered axial alkyllithium reagents can be isomerized to give the thermodynamically more stable equatorial alkyllithiums with excellent stereoselectivity. nih.gov This stereocontrol in both the formation and subsequent reaction of carbanions derived from the 1,3-dioxane scaffold is a cornerstone of their utility in modern organic synthesis.

Reactivity and Mechanistic Studies of 2 Methyl 4 Phenyl 1,3 Dioxane

General Reactivity of 1,3-Dioxane (B1201747) Cyclic Acetals

1,3-Dioxane and its derivatives, such as 2-Methyl-4-phenyl-1,3-dioxane, are cyclic acetals. organic-chemistry.orgthieme-connect.de Their reactivity is largely characterized by the stability of the six-membered ring under various conditions. Generally, 1,3-dioxanes are stable in the presence of bases and nucleophiles. organic-chemistry.orgthieme-connect.de However, they are susceptible to cleavage under acidic conditions. organic-chemistry.orgthieme-connect.de The presence of two oxygen atoms in the ring influences the conformational preferences, with the chair-like conformation being the most stable. thieme-connect.de

The reactivity of the acetal (B89532) group can be influenced by substituents on the ring. For instance, electron-donating groups can stabilize the formation of an oxocarbenium ion intermediate during acid-catalyzed reactions, thereby affecting the rate of cleavage. cdnsciencepub.com Conversely, the stability of 1,3-dioxanes makes them effective protecting groups for carbonyl compounds and 1,3-diols in organic synthesis. thieme-connect.de

Ring-Opening Polymerization of 2-Methylene-4-phenyl-1,3-dioxolane (MPDL) Analogs

While this compound itself is not typically used for ring-opening polymerization due to the stability of its saturated ring, its close analog, 2-methylene-4-phenyl-1,3-dioxolane (MPDL), which possesses an exocyclic double bond, undergoes this type of polymerization readily. researchgate.netrsc.org The study of MPDL provides significant insight into the potential reactivity of related cyclic acetals.

Radical Ring-Opening Polymerization (rROP) Mechanisms

The radical ring-opening polymerization (rROP) of cyclic ketene (B1206846) acetals like MPDL is a significant area of research for producing degradable polyesters. researchgate.netrsc.org This process involves the addition of a radical to the exocyclic double bond, followed by the opening of the five-membered ring. researchgate.net The driving force for the ring-opening is the formation of a more stable ester linkage in the polymer backbone from the less stable cyclic ketene acetal.

In the case of MPDL, the polymerization proceeds with nearly complete ring-opening to yield a polyester, poly(β-phenyl)butyrolactone. researchgate.net The regioselectivity of the ring-opening is high, favoring cleavage that results in the formation of a more stable secondary benzyl (B1604629) free radical. researchgate.net This high degree of ring-opening is observed across a range of temperatures, from 60 to 150°C. researchgate.net

Cationic Polymerization Pathways

Cationic polymerization of 2-methylene-4-phenyl-1,3-dioxolane (MPDL) and its analogs can also occur, initiated by cationic species. researchgate.net In this mechanism, the active intermediate is a stabilized benzyl-cation, which forms and then propagates by adding to the exocyclic double bond of the monomer. researchgate.net The polymerization of 2-phenyl-4-methylene-1,3-dioxolane has been shown to proceed via a photoinitiated cationic pathway. researchgate.net A notable characteristic of the polymerization of these types of monomers is the relatively low volume shrinkage observed during the process. researchgate.net

Copolymerization Kinetics and Monomer Reactivity Ratios

The copolymerization of MPDL with conventional vinyl monomers like styrene (B11656), methyl methacrylate (B99206) (MMA), and vinyl acetate (B1210297) has been studied. researchgate.netrsc.org In these copolymerizations, MPDL undergoes essentially complete ring-opening, introducing ester groups into the backbone of the resulting addition copolymer. researchgate.net This allows for the synthesis of degradable analogs of common polymers. rsc.org

For instance, the copolymerization of MPDL with MMA using nitroxide-mediated polymerization (NMP) has been shown to produce well-defined, degradable PMMA-rich copolymers. rsc.org The reactivity ratios in these copolymerizations dictate the sequence of monomer incorporation and thus the distribution of the degradable ester linkages in the polymer chain. The styrenic structure of MPDL is thought to facilitate the cleavage of the propagating macroalkoxyamine, allowing for cross-propagation with the comonomer. researchgate.net

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization System |

| n-Butyl Acrylate | 2-Ethylhexyl Acrylate | 0.994 | 1.621 | Free Radical Copolymerization mdpi.com |

| n-Butyl Acrylate | Methyl Methacrylate | 2.022 | 0.343 | Free Radical Copolymerization mdpi.com |

| Methyl Methacrylate | 2-Ethylhexyl Acrylate | 1.496 | 0.315 | Free Radical Copolymerization mdpi.com |

Electrophilic and Nucleophilic Reactions of the Dioxane Ring

The 1,3-dioxane ring exhibits characteristic reactivity towards electrophiles and nucleophiles, primarily centered around the acetal functionality.

Acetal Cleavage and Stability

The cleavage of the acetal in 1,3-dioxanes is a key reaction, typically catalyzed by acids. organic-chemistry.orgthieme-connect.de The stability of the dioxane ring is significantly lower in acidic media compared to basic or neutral conditions. organic-chemistry.orgthieme-connect.de The mechanism of acid-catalyzed hydrolysis involves protonation of one of the oxygen atoms, followed by ring-opening to form a stabilized oxocarbenium ion, which is then attacked by water. cdnsciencepub.com

Studies comparing the reductive cleavage of 1,3-dioxolanes and 1,3-dioxanes have shown that the five-membered 1,3-dioxolanes are hydrogenolyzed faster than the six-membered 1,3-dioxanes by LiAlH4-AlCl3. cdnsciencepub.comcdnsciencepub.com This difference is attributed to the greater ease of forming a coplanar oxocarbonium ion intermediate from the 1,3-dioxolane (B20135) ring. cdnsciencepub.com However, the presence of substituents can influence this relative reactivity. cdnsciencepub.com For instance, in the case of ketals (disubstituted at the C2 position), the 1,3-dioxane can be more reactive due to steric interactions. cdnsciencepub.com

The stability of the 1,3-dioxane ring also makes it susceptible to enzymatic cleavage. For example, a 1,3-dioxane derivative of theophylline (B1681296) was found to undergo enzymatic ring cleavage in vitro, where the acetal group was converted to an ester. nih.gov

Reactions Involving Dichlorocarbene (B158193) and Acylating Agents

Detailed research findings on the reactions of this compound with dichlorocarbene and various acylating agents are not extensively documented in publicly available scientific literature. While the reactivity of the acetal functional group is well-established, specific studies involving this particular substituted dioxane with these reagents are sparse.

Theoretically, the oxygen atoms of the 1,3-dioxane ring could interact with Lewis acidic acylating agents, potentially leading to ring-opening reactions. However, the stability of the six-membered dioxane ring often requires forcing conditions for such transformations. In the case of dichlorocarbene, a highly reactive electrophile, insertion into C-H bonds or reaction at the phenyl ring could be anticipated, but specific experimental data for this compound is not available to confirm these pathways.

Recent studies on the synthesis of other complex molecules have utilized various acylating agents, though not in direct reaction with this compound. For instance, research into the synthesis of functionalized naphtho[2,1-d]oxazoles explored the use of propionic anhydride (B1165640), succinic anhydride, trichloroacetic anhydride, and acetyl chloride in reactions with azirines to form oxazoles. acs.org Another study demonstrated the use of trifluoroacetic anhydride in the ring expansion of azirines. acs.org These examples highlight the broad utility of acylating agents in organic synthesis, although direct application to this compound remains an area for future investigation.

Pericyclic Reactions and Cycloaddition Chemistry

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a fundamental class of reactions in organic chemistry. msu.edu These reactions are categorized into cycloadditions, electrocyclic reactions, sigmatropic rearrangements, and ene reactions. msu.edu While the phenyl group of this compound could potentially participate in cycloaddition reactions, such as a Diels-Alder reaction acting as the dienophile, specific studies documenting the pericyclic reactivity of this compound are not readily found in the literature.

The thermal or photochemical activation required for many pericyclic reactions can sometimes be incompatible with the acetal linkage in the dioxane ring, potentially leading to decomposition or alternative reaction pathways. The stereochemistry of the substituents on the dioxane ring would also be expected to play a significant role in directing the stereochemical outcome of any potential pericyclic reaction.

General examples of pericyclic reactions include the [4+2] cycloaddition of a diene and a dienophile to form a six-membered ring, and the rsc.orgrsc.org sigmatropic rearrangement known as the Claisen rearrangement. pressbooks.pub However, without specific experimental data, the propensity of this compound to undergo such transformations remains speculative.

Reaction Pathway Analyses in Related Dioxane and Dioxolane Systems

While specific mechanistic studies on this compound are limited, analysis of related dioxane and dioxolane systems provides insight into potential reaction pathways.

The hydrolysis of related cyclic acetals and ketals is a well-studied process. For instance, the metal ion-promoted hydrolysis of 2-phenyl-1,3-dithiane, a sulfur analog, has been investigated. The reaction proceeds through the formation of a 1:1 adduct between the metal ion (such as Tl³⁺ or Hg²⁺) and the dithiane, followed by a rate-determining ring-opening step. rsc.org A similar mechanism could be envisioned for the acid-catalyzed hydrolysis of this compound.

In the context of polymerization, the radical ring-opening polymerization (RROP) of unsaturated cyclic ketene acetals, such as 2-methylene-4-phenyl-1,3-dioxolane (MPDL), has been a subject of significant research. rsc.orgresearchgate.net The mechanism involves the addition of a radical to the exocyclic double bond, forming a tertiary radical intermediate which then undergoes β-scission of the C-O bond, leading to the formation of an ester linkage in the polymer backbone. Although this compound lacks the exocyclic double bond necessary for this specific type of polymerization, the study of related compounds highlights the potential for ring-opening reactions under radical conditions.

The synthesis of 1,4-dioxane (B91453) from the dimerization of oxirane over a ZrO₂/TiO₂ catalyst has also been mechanistically analyzed. mdpi.com This process is believed to involve both Brønsted and Lewis acid sites on the catalyst surface, which synergistically catalyze the reaction. mdpi.com This highlights the role of acid catalysis in the formation and transformation of dioxane rings.

A summary of mechanistic findings in related systems is presented in the table below:

| Related System | Reaction Type | Key Mechanistic Features | Reference |

| 2-Phenyl-1,3-dithiane | Metal-promoted hydrolysis | Formation of a 1:1 metal-substrate adduct followed by ring-opening. | rsc.org |

| 2-Methylene-4-phenyl-1,3-dioxolane (MPDL) | Radical Ring-Opening Polymerization | Radical addition to the exocyclic double bond, followed by β-scission of the C-O bond. | |

| Oxirane | Dimerization to 1,4-dioxane | Synergistic catalysis by Brønsted and Lewis acid sites. | mdpi.com |

These studies on related dioxane and dioxolane systems provide a foundational understanding of the types of reaction pathways that could be relevant for this compound, even in the absence of direct experimental evidence for this specific compound.

Advanced Analytical and Spectroscopic Characterization of 2 Methyl 4 Phenyl 1,3 Dioxane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Assignment

NMR spectroscopy is a cornerstone for the characterization of 2-Methyl-4-phenyl-1,3-dioxane, enabling the determination of its constitution and the spatial arrangement of its atoms. Both ¹H and ¹³C NMR provide critical data for a comprehensive structural analysis.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the proton environments within the molecule. The chemical shifts and coupling patterns are indicative of the electronic environment of the protons and their spatial relationships with neighboring nuclei.

In the case of this compound, the protons on the dioxane ring exhibit characteristic signals. The stereochemistry of the substituents on the ring significantly influences the chemical shifts of the ring protons. For instance, the orientation of the phenyl group, whether axial or equatorial, can be deduced from the shielding or deshielding effects on nearby protons. An equatorial orientation of an aromatic group is often associated with an anancomeric structure, where the conformational equilibrium is strongly shifted towards one chair form. researchgate.net

The protons of the methyl group at the 2-position typically appear as a singlet or a doublet depending on the coupling with the proton at the 2-position. The protons of the phenyl group will resonate in the aromatic region of the spectrum, and their splitting pattern can provide information about the substitution pattern of the ring.

Interactive Data Table: ¹H NMR Chemical Shifts for Dioxane Analogs

| Proton | Chemical Shift (ppm) | Multiplicity | Notes |

| H-2 (axial) | Varies | Varies | |

| H-2 (equatorial) | Varies | Varies | |

| H-4 (axial) | Varies | Varies | |

| H-4 (equatorial) | Varies | Varies | |

| H-5 (axial) | Varies | Varies | |

| H-5 (equatorial) | Varies | Varies | |

| H-6 (axial) | Varies | Varies | |

| H-6 (equatorial) | Varies | Varies | |

| Methyl Protons | Varies | s or d | |

| Phenyl Protons | ~7.2-7.5 | m |

Note: The exact chemical shifts for this compound can vary depending on the solvent and the specific isomer.

¹³C NMR Spectroscopic Analysis and Chemical Shift Interpretation

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms in the dioxane ring are particularly informative. The carbon at the 2-position, being bonded to two oxygen atoms, will appear significantly downfield. The presence of the methyl and phenyl substituents will further influence the chemical shifts of the ring carbons. The chemical shift of the methyl carbon is also a key diagnostic peak. The carbons of the phenyl group will have characteristic resonances in the aromatic region.

Interactive Data Table: Typical ¹³C NMR Chemical Shifts for Substituted Dioxanes

| Carbon | Typical Chemical Shift Range (ppm) |

| C-2 | 95 - 105 |

| C-4 | 70 - 80 |

| C-5 | 25 - 35 |

| C-6 | 60 - 70 |

| Methyl Carbon | 18 - 25 |

| Phenyl Carbons | 125 - 140 |

Note: These are approximate ranges and the actual values for this compound will depend on its specific stereochemistry and the solvent used.

Advanced NMR Techniques for Dynamic Studies

Advanced NMR techniques can be employed to study the dynamic processes in this compound, such as ring inversion. Techniques like variable temperature NMR can provide information on the energy barriers associated with conformational changes. By recording spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be used to calculate the rates of exchange between different conformations. This allows for a deeper understanding of the molecule's flexibility and the relative stability of its different stereoisomers.

Mass Spectrometry Techniques for Isomer Discrimination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of this compound and in elucidating its structure through the analysis of its fragmentation patterns.

Differential Mass Spectrometry for Isomer Differentiation

Different isomers of this compound can often be distinguished using mass spectrometry, particularly when coupled with a separation technique like gas chromatography (GC-MS). Even when isomers have very similar mass spectra, advanced techniques can be used for their discrimination. One such method involves using a high-dimensional consensus mass spectral similarity scoring technique, which can differentiate between isomers with very similar fragmentation patterns by analyzing the variability in replicate measurements. nih.gov This approach is particularly useful for distinguishing between stereoisomers that may exhibit only subtle differences in their mass spectra. Another method for discriminating positional isomers involves observing distinct fragmentation patterns of isomeric ions generated through techniques like electrospray ionization. researchgate.net

Elucidation of Main Fragmentation Ions

The fragmentation pattern of this compound in a mass spectrometer provides a "fingerprint" that can be used for its identification. When the molecule is ionized, it forms a molecular ion which can then undergo fragmentation to produce smaller, charged fragments. The masses of these fragments provide clues about the structure of the original molecule.

For cyclic ethers like 1,3-dioxanes, fragmentation often occurs alpha to the oxygen atom. miamioh.edu Common fragmentation pathways for 1,3-dioxane (B1201747) derivatives include the loss of small neutral molecules. docbrown.info The fragmentation of this compound is expected to involve cleavage of the dioxane ring and loss of substituents. The stability of the resulting fragment ions plays a crucial role in determining the observed fragmentation pattern. chemguide.co.uk For example, the loss of a methyl radical or a phenyl radical from the molecular ion are plausible fragmentation pathways. The presence of the phenyl group can lead to the formation of stable benzylic cations.

Interactive Data Table: Plausible Fragmentation Ions of this compound

| m/z Value | Possible Fragment Ion | Plausible Neutral Loss |

| M+ | [C₁₁H₁₄O₂]⁺ | - |

| M-15 | [C₁₀H₁₁O₂]⁺ | CH₃ |

| M-77 | [C₅H₉O₂]⁺ | C₆H₅ |

| Varies | Fragments from ring cleavage | Varies |

Note: The actual fragmentation pattern will depend on the ionization method and energy used.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to be dominated by several key absorptions:

C-H Stretching Vibrations: The molecule contains both aliphatic (from the methyl and dioxane ring) and aromatic (from the phenyl group) C-H bonds. The aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations are expected in the 2800-3000 cm⁻¹ region.

C-O Stretching Vibrations: The presence of the 1,3-dioxane ring, which is a cyclic ether, will give rise to strong C-O stretching absorption bands. For cyclic ethers like 1,3-dioxane, these bands are typically observed in the 1070-1140 cm⁻¹ range. nih.govdocbrown.info The acetal (B89532) C-O bonds (O-C-O) may show characteristic absorptions in this region as well.

Aromatic C=C Stretching Vibrations: The phenyl group will exhibit characteristic C=C stretching vibrations within the aromatic ring, which are expected to appear in the 1450-1600 cm⁻¹ region.

C-H Bending Vibrations: Bending vibrations for the methyl group and the methylene (B1212753) groups of the dioxane ring are expected in the 1370-1470 cm⁻¹ range. Out-of-plane bending vibrations for the aromatic C-H bonds can also provide information about the substitution pattern of the phenyl ring and typically appear in the 690-900 cm⁻¹ region.

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of overlapping signals that are unique to the specific molecule. nih.govdocbrown.info

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3000 - 3100 | C-H Stretch | Aromatic (Phenyl) |

| 2850 - 3000 | C-H Stretch | Aliphatic (Methyl, Dioxane Ring) |

| 1450 - 1600 | C=C Stretch | Aromatic (Phenyl) |

| 1370 - 1470 | C-H Bend | Aliphatic (Methyl, Dioxane Ring) |

| 1070 - 1140 | C-O Stretch | Cyclic Ether (Dioxane Ring) |

| 690 - 900 | C-H Bend (out-of-plane) | Aromatic (Phenyl) |

X-ray Diffraction for Solid-State Molecular Structure Determination

While a specific crystal structure determination for this compound is not publicly documented, valuable insights into its likely solid-state structure can be drawn from the crystallographic analysis of closely related compounds, such as 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. researchgate.net

Based on such analogous structures, it is anticipated that the 1,3-dioxane ring of this compound would adopt a chair conformation, which is the most stable arrangement for six-membered rings, minimizing steric strain. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. It is highly probable that the relatively bulky phenyl group at the C4 position would preferentially occupy an equatorial position to minimize steric hindrance with the rest of the ring. The methyl group at the C2 position would also likely favor an equatorial orientation.

The determination of the crystal system, space group, and unit cell dimensions would require experimental X-ray diffraction data. However, for a related compound, 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, the crystal system was found to be orthorhombic. researchgate.net

Table 2: Hypothetical Crystallographic Data for this compound based on Analogous Structures

| Parameter | Predicted Value/Information |

| Crystal System | Likely Orthorhombic or Monoclinic |

| Space Group | To be determined experimentally |

| a (Å) | To be determined experimentally |

| b (Å) | To be determined experimentally |

| c (Å) | To be determined experimentally |

| α (°) | To be determined experimentally |

| β (°) | To be determined experimentally |

| γ (°) | To be determined experimentally |

| Volume (ų) | To be determined experimentally |

| Z (molecules/unit cell) | To be determined experimentally |

| Conformation of Dioxane Ring | Predicted to be a Chair conformation |

| Substituent Orientation | Phenyl and Methyl groups likely in equatorial positions |

The precise determination of these crystallographic parameters for this compound would necessitate the growth of a suitable single crystal and subsequent analysis by X-ray diffraction. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 Methyl 4 Phenyl 1,3 Dioxane

Quantum-Chemical Approaches (DFT, Ab Initio) for Electronic Structure and Energetics

Quantum-chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the electronic structure and energetics of 2-Methyl-4-phenyl-1,3-dioxane. These methods solve approximations of the Schrödinger equation to determine the molecule's energy, electron distribution, and other electronic properties.

DFT has become a popular method due to its balance of accuracy and computational cost. It is used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. For 1,3-dioxane (B1201747) systems, these calculations consistently show that the six-membered ring preferentially adopts a chair conformation, which is significantly more stable than twist or boat forms. thieme-connect.deresearchgate.net The presence of substituents, like the methyl and phenyl groups in this compound, influences the energetics of these conformations. Generally, bulky substituents like a phenyl group favor an equatorial position to minimize steric hindrance. thieme-connect.denih.gov

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a high level of theory for calculating conformational energies. nih.gov Studies on the parent 1,3-dioxane have used these methods to determine the energy difference between the stable chair conformer and higher-energy twist conformers. researchgate.net For substituted dioxanes, DFT and ab initio calculations can quantify the energetic preference for placing substituents in either axial or equatorial positions. For instance, calculations on 5-phenyl-1,3-dioxanes have demonstrated that the phenyl group prefers to lie over the dioxane ring when in an axial position to engage in a stabilizing CH···O hydrogen bond. nih.gov

Table 1: Illustrative Conformational Energy Differences in 1,3-Dioxane Systems Calculated by Quantum-Chemical Methods (Note: Data is based on the parent 1,3-dioxane and related derivatives to illustrate typical values, as specific data for this compound is not available in the cited literature.)

| Conformer Transition | Calculation Method | Energy Difference (kcal/mol) | Reference |

| Chair → 2,5-Twist | DFT (B3LYP) | 5.19 ± 0.8 | researchgate.net |

| Chair → 1,4-Twist | DFT (B3LYP) | ~6.2 | researchgate.net |

| Chair → 2,5-Twist | Ab Initio (MP2) | 4.85 ± 0.08 | researchgate.net |

| Axial-phenyl → Equatorial-phenyl | DFT (on 5-phenyl-1,3-dioxane) | Varies with substituents | nih.gov |

Molecular Mechanics (MM+) and Force Field Calculations for Conformational Modeling

Molecular mechanics (MM) offers a computationally less intensive alternative to quantum methods for conformational analysis. Instead of solving for electron distributions, MM methods use classical physics and a set of parameters known as a force field to calculate the potential energy of a molecule as a function of its geometry. Force fields like MM+ (an extension of MM2) model the energy based on bond stretching, angle bending, torsional strains, and non-bonded van der Waals and electrostatic interactions. researchgate.net

For substituted 1,3-dioxanes, MM calculations are instrumental in exploring the potential energy surface and identifying stable conformers. nih.gov The calculations can rapidly assess numerous possible conformations to find the global energy minimum. The primary conformation for a 1,3-dioxane ring is the chair form. thieme-connect.de For this compound, MM calculations would predict that the lowest energy conformation is a chair where both the C2-methyl and C4-phenyl groups occupy equatorial positions to minimize destabilizing diaxial interactions. thieme-connect.de

Different force fields may yield slightly different results, and their accuracy is often benchmarked against experimental data or high-level quantum calculations. nih.gov Studies on substituted dioxanes have utilized force fields like MM3 and AMBER to investigate chair/twist-boat equilibria, highlighting the critical role of accurately parameterizing electrostatic interactions. nih.gov

Table 2: General Comparison of Molecular Mechanics Force Fields for Conformational Analysis (This table provides a general overview of the performance of various force fields for organic molecules, as specific comparative studies on this compound are not available.)

| Force Field | Typical Application | Strengths | Limitations |

| MM+ | General organic molecules | Fast, good for initial conformational searches | Less accurate for systems with complex electronic effects |

| MM3 | Hydrocarbons, small organic molecules | Highly accurate for conformational energies and geometries of many standard molecules | Parameterization may be less extensive for heteroatomic systems |

| AMBER | Biomolecules (proteins, nucleic acids) | Excellent for biological systems, good electrostatic models | May be less optimized for small, non-biological organic molecules |

| MMFF94 | Drug-like organic molecules | Broad applicability, good balance of speed and accuracy | Can be less accurate than specialized force fields for specific families |

Prediction of Reaction Pathways and Transition States

Computational chemistry is a key tool for investigating the mechanisms of chemical reactions, including their pathways and the high-energy transition states that connect reactants, intermediates, and products. For this compound, this could involve modeling its synthesis, such as through a Prins reaction, or its decomposition, such as acid-catalyzed hydrolysis. wikipedia.org

Using methods like DFT, a potential energy surface for a proposed reaction can be mapped out. Calculations can identify the structures of transition states (TS), which are first-order saddle points on this surface. The energy difference between the reactants and the transition state defines the activation energy barrier, which is crucial for determining the reaction rate.

For example, the acid-catalyzed hydrolysis of a 1,3-dioxane involves several steps that can be modeled:

Protonation: The initial step is the protonation of one of the ring's oxygen atoms.

Ring Opening: The C-O bond cleaves, leading to a carbocation intermediate stabilized by the adjacent oxygen atom.

Nucleophilic Attack: A water molecule attacks the carbocation.

Deprotonation: Loss of protons leads to the final diol and carbonyl products.

Each of these steps involves a transition state whose geometry and energy can be calculated. DFT calculations have been used to investigate the reaction pathways for related systems, confirming that the rate-determining step often involves the migratory insertion of an olefin into a metal-hydride bond in catalyzed reactions or the initial ring-opening in hydrolysis. acs.org

Table 3: Conceptual Energy Profile for a Generic Acid-Catalyzed Hydrolysis of a 1,3-Dioxane (Note: These values are illustrative to demonstrate the type of data obtained from reaction pathway calculations.)

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Dioxane + H₃O⁺) | 0 |

| 2 | Transition State 1 (Ring Opening) | +15 to +25 |

| 3 | Intermediate (Carbocation) | +5 to +10 |

| 4 | Transition State 2 (Water Attack) | +10 to +20 |

| 5 | Products (Diol + Carbonyl + H₃O⁺) | -5 to -15 |

Analysis of Molecular Orbitals (HOMO/LUMO), Natural Bonding Orbitals (NBO), and Electrostatic Potential (MEP)

Beyond geometry and energy, computational methods provide deep insights into the electronic characteristics of this compound through various analyses.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These frontier molecular orbitals are key to understanding chemical reactivity. physchemres.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and electronic excitability. irjweb.comacs.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more reactive and can be more easily polarized. ajchem-a.com For this compound, the HOMO is expected to have significant contributions from the electron-rich phenyl ring and the oxygen lone pairs, while the LUMO would likely be centered on the antibonding orbitals of the aromatic system.

Molecular Electrostatic Potential (MEP): The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.netresearchgate.net It is invaluable for predicting how a molecule will interact with other charged or polar species. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. scispace.com In this compound, the MEP would show negative potential around the two oxygen atoms due to their lone pairs, making them sites for protonation or coordination to Lewis acids. The phenyl ring would also exhibit negative potential above and below the plane of the ring, characteristic of aromatic systems.

Table 4: Summary of Information from Electronic Structure Analyses

| Analysis Method | Information Provided | Application to this compound |

| HOMO/LUMO | Energy gap, chemical reactivity, electronic transitions. physchemres.org | Predicts sites of electron donation (oxygen lone pairs, phenyl π-system) and acceptance (phenyl π-system). The energy gap indicates kinetic stability. |

| NBO | Charge distribution, bond character, hyperconjugative interactions. researchgate.net | Quantifies atomic charges, identifies stabilizing n→σ interactions within the dioxane ring, and assesses the nature of covalent bonds. |

| MEP | Reactive sites for electrophilic and nucleophilic attack. researchgate.netscispace.com | Visually identifies the electron-rich oxygen atoms as likely sites for electrophilic attack and electron-deficient hydrogen atoms as sites for nucleophilic interaction. |

Future Research Directions and Applications in Advanced Chemical Synthesis

Development of Highly Stereoselective Synthetic Methodologies for 2-Methyl-4-phenyl-1,3-dioxane

The presence of two stereocenters in this compound means it can exist as four distinct stereoisomers. The spatial arrangement of the methyl and phenyl groups can significantly influence the molecule's physical, chemical, and biological properties. For the related compound, 2-methyl-4-phenyl-1,3-dioxolane (B8692464), it has been demonstrated that different diastereomers possess unique sensory properties, with cis-isomers being more valuable as fragrances than trans-isomers. google.com This highlights the critical need for synthetic methods that can produce specific, single stereoisomers of this compound in high purity.

Future research will likely focus on moving beyond classical acid-catalyzed cyclization methods, which typically yield mixtures of isomers, toward more sophisticated asymmetric strategies. Key areas of development include:

Catalytic Asymmetric Reactions: The use of chiral catalysts, such as chiral Brønsted acids or Lewis acids, to directly catalyze the formation of the dioxane ring from achiral precursors with high enantioselectivity. An example of a related transformation is the enantioselective intermolecular Prins reaction between styrenes and paraformaldehyde, which has been used to create optically active 1,3-dioxanes. researchgate.net

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can direct the stereochemical outcome of the cyclization reaction. The auxiliary can then be removed to yield the enantiomerically enriched product.

Enzyme-Catalyzed Synthesis: Biocatalysis offers a green and highly selective alternative for synthesizing chiral compounds. Enzymes could be engineered to facilitate the stereospecific formation of the dioxane ring.

The successful development of these methodologies is paramount for unlocking the full potential of each specific stereoisomer for specialized applications.

Table 1: Potential Strategies for Stereoselective Synthesis

| Methodology | Principle | Potential Advantage |

|---|---|---|

| Chiral Catalysis | A chiral catalyst creates a chiral environment, favoring the formation of one stereoisomer over others. | High catalytic turnover, small amount of chiral material needed. |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into a reactant to direct the stereochemical course of a reaction. | Predictable stereochemical control based on a well-defined covalent linkage. |

| Kinetic Resolution | A chiral reagent or catalyst selectively reacts with one enantiomer in a racemic mixture, allowing the other to be isolated. | Useful for separating pre-existing racemic mixtures of the final product or key intermediates. |

Investigation of Novel Reactivity Profiles and Catalytic Transformations

The 1,3-dioxane (B1201747) ring is a versatile functional group known as a cyclic acetal (B89532). While often used as a protecting group for 1,3-diols or carbonyl compounds due to its stability in basic, oxidative, and reductive conditions, its reactivity under specific catalytic activation is an area ripe for exploration. thieme-connect.de

Future investigations will likely explore the following:

Lewis Acid-Catalyzed Transformations: While strong Brønsted acids readily cleave the dioxane ring, modern Lewis acids (e.g., those based on scandium, indium, or iron) could offer more controlled and selective transformations. thieme-connect.deacs.org This could involve regioselective ring-opening, allowing access to mono-protected 1,3-diols, which are valuable synthetic intermediates.

Intramolecular Reactions: The phenyl group at the C4 position can be leveraged to direct intramolecular reactions. For example, carefully controlled acid-catalyzed intramolecular transacetalization can lead to the formation of complex polycyclic systems. mdpi.com

Reductive Ring Opening: The selective cleavage of one C-O bond while retaining the other could provide access to functionalized ethers, a transformation that expands the synthetic utility of the dioxane core beyond its protective role.

Mild Catalytic Cleavage: Development of catalysts that operate under neutral or near-neutral conditions, such as N-Bromosuccinimide (NBS), allows for the deprotection of the dioxane ring in the presence of other acid-sensitive functional groups, enhancing its utility as an orthogonal protecting group. organic-chemistry.org

These studies would transform this compound from a simple static protecting group into a dynamic synthetic intermediate.

Exploration of this compound in Polymer Design and Engineered Materials

The incorporation of cyclic structures into polymer backbones is a key strategy for creating materials with tailored properties, such as thermal stability and degradability. A derivative of the target compound, 2-methylene-4-phenyl-1,3-dioxolane, has been successfully employed as a comonomer in nitroxide-mediated polymerization (NMP). rsc.org Through a process known as radical ring-opening polymerization, the cyclic ketene (B1206846) acetal ring opens and is incorporated into the main polymer chain.

This approach has significant implications for materials science:

Tunable Degradability: The acetal linkage introduced into the polymer backbone is susceptible to hydrolysis under acidic conditions. This feature allows for the design of degradable polymers, where the rate of degradation can be controlled by the amount of the dioxane-containing monomer incorporated into the polymer chain. rsc.org

Control of Polymer Properties: The inclusion of the this compound moiety can influence the physical properties of the resulting polymer. For instance, studies on related copolymers have shown that the insertion of the monomer only moderately affects the glass transition temperature (Tg) compared to the parent homopolymer (e.g., PMMA), while enabling the breakdown into low molar mass products upon hydrolysis. rsc.org

Future research could explore the use of this compound derivatives in a wider range of polymerization techniques and for various applications, including biomedical materials, transient electronics, and environmentally benign plastics.

Table 2: Polymer Properties Influenced by a Dioxane-based Comonomer

| Polymer System | Comonomer | Key Finding | Reference |

|---|---|---|---|

| Poly(methyl methacrylate) (PMMA) | 2-methylene-4-phenyl-1,3-dioxolane (MPDL) | Incorporation of MPDL allows for tunable hydrolytic degradation of the PMMA backbone. | rsc.org |

Integration of Advanced Computational Methods for Predictive Chemistry and Material Design

Computational chemistry provides powerful tools for understanding and predicting molecular behavior, thereby accelerating the design of new synthetic routes and materials. The application of these methods to this compound could offer profound insights.

Key areas for computational integration include:

Reaction Mechanism Simulation: Computational modeling can elucidate the reaction pathways for both the synthesis and transformation of the molecule. For example, the transition states and activation energies for acid-catalyzed hydrolysis or catalytic ring-opening can be calculated, providing a deeper understanding of the reaction kinetics and helping to optimize conditions.

Predicting Polymer Properties: When designing polymers, computational models can predict how the inclusion of the this compound unit will affect the properties of the polymer chain, such as its flexibility, glass transition temperature, and interaction with solvents or other polymer chains. This predictive capability can guide the synthesis of materials with desired characteristics, reducing the need for extensive trial-and-error experimentation.

Table 3: Application of Computational Methods to this compound

| Computational Method | Application Area | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Stereoisomer Stability | Relative energies of cis/trans and R/S isomers; preferred chair conformations. |

| Transition State Theory | Reaction Mechanisms | Activation energy barriers for synthesis and ring-opening reactions. |

By integrating these advanced computational techniques, researchers can more efficiently navigate the complexities of stereoselective synthesis, reactivity, and material design involving this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-4-phenyl-1,3-dioxane, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of 1,3-dioxane derivatives typically involves acid-catalyzed cyclization of diols with carbonyl compounds. For this compound, a plausible route is the reaction of 2-phenyl-1,3-propanediol with acetaldehyde or a methyl-substituted carbonyl precursor under controlled conditions (e.g., using p-toluenesulfonic acid as a catalyst). Temperature (80–120°C) and solvent polarity (e.g., toluene vs. DMSO) critically affect reaction kinetics and product stability . Purification via column chromatography or recrystallization is recommended to isolate high-purity crystals for structural validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.